![molecular formula C16H22O3S B13879643 Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate is an organic compound with a molecular structure that includes a sulfanyl group attached to a dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate typically involves the reaction of 2,5-dimethylphenylthiol with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including distillation and recrystallization, are employed to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The ester and carbonyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2,4-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate
- Methyl 5-(2,6-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate
- Methyl 5-(3,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate
Uniqueness
Methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its similar compounds.
Propiedades
Fórmula molecular |
C16H22O3S |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
methyl 5-(2,5-dimethylphenyl)sulfanyl-2,2-dimethyl-4-oxopentanoate |
InChI |
InChI=1S/C16H22O3S/c1-11-6-7-12(2)14(8-11)20-10-13(17)9-16(3,4)15(18)19-5/h6-8H,9-10H2,1-5H3 |
Clave InChI |
VZLOPYZDKBPAMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)SCC(=O)CC(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


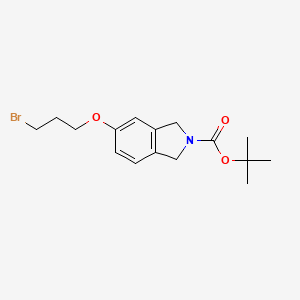

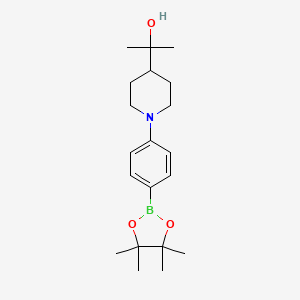
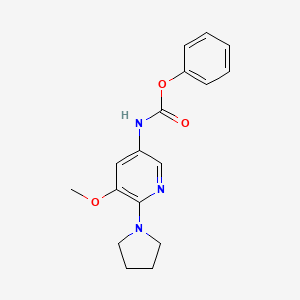
![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)

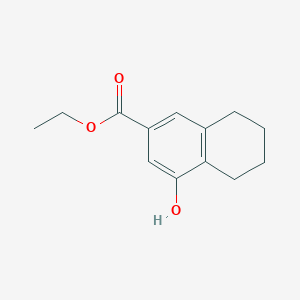
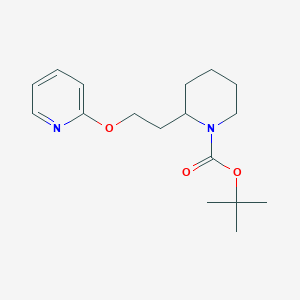
![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)

